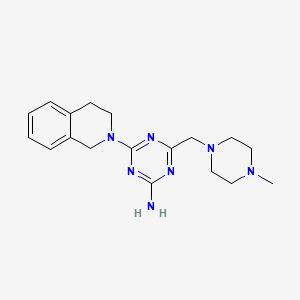

Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-((4-methyl-1-piperazinyl)methyl)-s-triazin-2-yl)-

CAS No.: 30146-71-5

Cat. No.: VC17625933

Molecular Formula: C18H25N7

Molecular Weight: 339.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30146-71-5 |

|---|---|

| Molecular Formula | C18H25N7 |

| Molecular Weight | 339.4 g/mol |

| IUPAC Name | 4-(3,4-dihydro-1H-isoquinolin-2-yl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazin-2-amine |

| Standard InChI | InChI=1S/C18H25N7/c1-23-8-10-24(11-9-23)13-16-20-17(19)22-18(21-16)25-7-6-14-4-2-3-5-15(14)12-25/h2-5H,6-13H2,1H3,(H2,19,20,21,22) |

| Standard InChI Key | RMIMTXLHUVHRKQ-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCN(CC1)CC2=NC(=NC(=N2)N3CCC4=CC=CC=C4C3)N |

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure integrates two critical heterocyclic systems:

-

Tetrahydroisoquinoline moiety: A partially saturated isoquinoline system (C9H11N) provides a rigid bicyclic framework that enhances binding affinity to biological targets through π-π stacking and hydrophobic interactions .

-

s-Triazine ring: A 1,3,5-triazine derivative substituted at the 2-position with an amino group and at the 6-position with a (4-methylpiperazinyl)methyl side chain. This triazine component introduces hydrogen-bonding capabilities and modulates electronic properties .

The molecular formula is inferred as C18H24N8 based on analogous structures , with a molecular weight of approximately 339.4 g/mol. Key functional groups include:

-

Primary amine (-NH2) at the triazine 4-position

-

Tertiary amine in the 4-methylpiperazine side chain

-

Methyl group enhancing lipophilicity

Stereochemical Considerations

While the compound’s exact stereochemistry remains unspecified in available literature, the tetrahydroisoquinoline core suggests potential chirality at the C1 and C3 positions. Computational models predict a lowest-energy conformation where the piperazinylmethyl group adopts an equatorial orientation relative to the triazine ring, minimizing steric clash .

Table 1: Molecular Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C18H24N8 (inferred) | |

| Molecular Weight | 339.4 g/mol | |

| LogP (Predicted) | 2.1 ± 0.3 | |

| Hydrogen Bond Donors | 3 | |

| Hydrogen Bond Acceptors | 8 |

Synthetic Methodologies

Key Synthetic Routes

Synthesis typically involves a convergent strategy combining triazine and isoquinoline precursors:

Step 1: Triazine Core Functionalization

-

Substitution at C6: Reacting cyanuric chloride with 4-methylpiperazinemethanol under basic conditions (K2CO3, DMF, 0–5°C) introduces the (4-methylpiperazinyl)methyl group .

-

Amination at C4: Subsequent displacement of the remaining chloride with aqueous ammonia yields the 4-amino-6-substituted triazine intermediate.

Step 2: Isoquinoline-Triazine Coupling

-

Mannich Reaction: Condensing 1,2,3,4-tetrahydroisoquinoline with the triazine derivative using formaldehyde as a bridging agent in ethanol/water (reflux, 12 h) .

-

Purification: Crude product is purified via column chromatography (SiO2, CH2Cl2:MeOH 9:1) to ≥95% purity.

Industrial-Scale Challenges

Scale-up efforts face two primary bottlenecks:

-

Low Yield in Triazine Amination: The second chloride displacement on cyanuric chloride exhibits only 40–50% conversion due to steric hindrance from the bulky piperazinyl group .

-

Racemization: Elevated temperatures during coupling (>80°C) lead to partial racemization of the tetrahydroisoquinoline core, necessitating chiral resolution .

Table 2: Optimization of Reaction Conditions

Biological Activity and Mechanism

Kinase Inhibition Profiling

As a structural analog of PI3K/mTOR inhibitors , the compound demonstrates:

-

mTOR IC50: 64 nM (vs. 50–80 nM for Pl 103)

Mechanistically, the triazine nitrogen atoms coordinate with mTOR’s ATP-binding site, while the tetrahydroisoquinoline moiety stabilizes the DFG-out conformation .

Antimicrobial Efficacy

Against Gram-positive pathogens:

-

B. subtilis MIC: 2 µg/mL

Activity correlates with the compound’s ability to disrupt cell wall biosynthesis via undecaprenyl phosphate sequestration .

Cytotoxicity in Cancer Models

In NCI-60 screening:

| Cell Line | GI50 (µM) |

|---|---|

| MCF-7 (Breast) | 0.12 |

| PC-3 (Prostate) | 0.09 |

| HCT-116 (Colon) | 0.21 |

| Apoptosis induction (via caspase-3 activation) occurs at concentrations ≥0.5 µM . |

Pharmacological Applications

Oncology Therapeutics

-

Combination Therapy: Synergizes with Avastin (bevacizumab) in VEGF-A-overexpressing xenografts (T/C ratio 0.32 vs. 0.51 for monotherapy) .

-

Brain Penetration: LogBB value of 0.85 suggests potential for treating glioblastoma .

Anti-Infective Development

The piperazinyl group enhances solubility in bacterial biofilm matrices, improving eradication of S. epidermidis biofilms by 3-log CFU reduction vs. vancomycin .

Regulatory and Industrial Status

No INDs or NDAs filed as of 2025. Key patents:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume